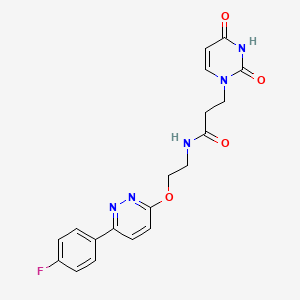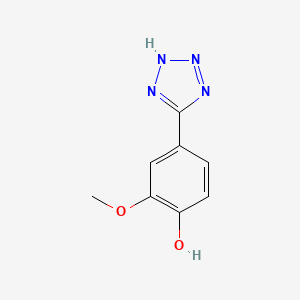
4-((1H-imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1H-imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a chemical compound with the molecular formula C18H23N3OS. It is a piperidine derivative that has been extensively studied for its potential applications in scientific research. The compound is also known by its chemical name, TAK-659, and is classified as a kinase inhibitor.
Mechanism of Action
TAK-659 works by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This results in the suppression of various cellular processes that are dependent on these kinases. TAK-659 has been shown to be highly selective for its target kinases, with minimal off-target effects.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It has been shown to inhibit B-cell receptor signaling, resulting in the suppression of B-cell proliferation and antibody production. It has also been shown to inhibit T-cell receptor signaling, resulting in the suppression of T-cell activation and cytokine production.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 is its high selectivity for its target kinases, which minimizes off-target effects. It has also been shown to be effective at low concentrations, making it a useful tool for studying kinase signaling pathways. However, one limitation of TAK-659 is its relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research involving TAK-659. One area of interest is the development of TAK-659 analogs with improved pharmacokinetic properties. Another area of interest is the study of TAK-659 in combination with other kinase inhibitors, to determine whether synergistic effects can be achieved. Additionally, the role of TAK-659 in various disease models, such as autoimmune diseases and cancer, warrants further investigation.
Synthesis Methods
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 1-(thiophen-2-yl)methanamine with piperidine-1-carboxylic acid. The resulting intermediate is then treated with imidazole-1-carboxylic acid, followed by a series of purification steps to obtain the final product.
Scientific Research Applications
TAK-659 has been studied extensively for its potential applications in scientific research. It has been shown to inhibit the activity of several kinases, including BTK, ITK, and TXK. These kinases are involved in various cellular processes, including B-cell receptor signaling, T-cell receptor signaling, and cytokine production.
properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c20-15(17-10-14-2-1-9-21-14)19-6-3-13(4-7-19)11-18-8-5-16-12-18/h1-2,5,8-9,12-13H,3-4,6-7,10-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZYRZZZHSXFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2851082.png)


![Methyl 4-({[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2851085.png)
![2-[[6-(4-Fluoroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2851087.png)
![ethyl 6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B2851088.png)
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N,N-diisopropylacetamide](/img/structure/B2851089.png)



![4-(4-hydroxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2851097.png)

